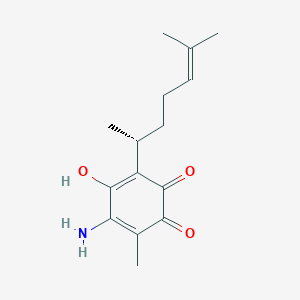
Aminoperezone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminoperezone, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 697125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Aminoperezone exhibits significant pharmacological properties, making it a subject of interest in drug development and therapeutic applications.
Anticancer Activity
Research indicates that this compound and its derivatives possess cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound derivatives showed substantial activity against breast cancer cells, with effective inhibition of cell proliferation observed through MTT assays. The compounds were tested at varying concentrations to determine their IC50 values, which indicate the concentration required to inhibit cell growth by 50% .
Table 1: Cytotoxic Effects of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 | |
| Derivative A | MCF-7 (Breast) | 10.0 | |
| Derivative B | HL-60 (Leukemia) | 15.0 |
Antioxidant Properties
This compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. In vitro studies have shown that this compound can reduce platelet aggregation and enhance the survival of cells under oxidative conditions, indicating its potential as a therapeutic agent in conditions associated with oxidative damage .
Biochemical Research
This compound is also utilized in biochemical research to understand its mechanisms of action and interactions with biological systems.
Case Studies
Several case studies highlight the practical applications of this compound in therapeutic contexts.
Case Study: Breast Cancer Treatment
In a controlled study involving breast cancer cell lines, this compound was administered at varying doses to evaluate its efficacy in reducing tumor cell viability. The results indicated a dose-dependent response, with significant reductions in cell viability at higher concentrations, supporting its potential as an anticancer agent .
Case Study: Platelet Aggregation
Another study investigated the effects of this compound on platelet aggregation in vitro. The findings revealed that this compound effectively inhibited platelet aggregation induced by various agonists, suggesting its potential use in preventing thrombotic disorders .
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
4-amino-5-hydroxy-3-methyl-6-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C15H21NO3/c1-8(2)6-5-7-9(3)11-14(18)12(16)10(4)13(17)15(11)19/h6,9,18H,5,7,16H2,1-4H3/t9-/m1/s1 |
Clave InChI |
XLXAGOXNBSTQMA-SECBINFHSA-N |
SMILES isomérico |
CC1=C(C(=C(C(=O)C1=O)[C@H](C)CCC=C(C)C)O)N |
SMILES canónico |
CC1=C(C(=C(C(=O)C1=O)C(C)CCC=C(C)C)O)N |
Sinónimos |
aminoperezone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















